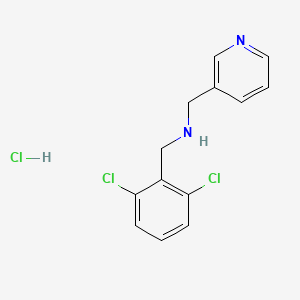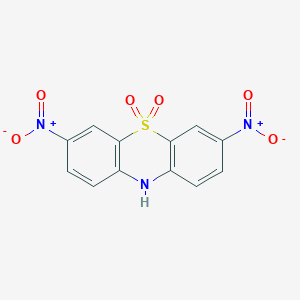
4-benzyl-N-(4-propoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-benzyl-N-(4-propoxybenzylidene)-1-piperazinamine" belongs to the class of benzylpiperazine derivatives, a group of chemicals with varied applications in medicinal chemistry. While the direct literature on this compound is limited, insights can be drawn from studies on related benzylpiperazine derivatives and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Regioisomeric bromodimethoxy benzyl piperazines, including designer compounds, have been synthesized and their analytical profiles evaluated using GC-MS and FT-IR techniques. Such methods could be adapted for synthesizing variants like "4-benzyl-N-(4-propoxybenzylidene)-1-piperazinamine" (Abdel-Hay, Deruiter, & Clark, 2014).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be complex, with variations leading to significant differences in biological activity. However, studies on the molecular structures of similar compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, offer insights into the conformation and stereochemistry of these molecules (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of benzylpiperazine derivatives have been extensively studied, particularly regarding their potential as central nervous system agents and other medicinal roles. While specific reactions of "4-benzyl-N-(4-propoxybenzylidene)-1-piperazinamine" are not directly documented, general reactivity trends can be inferred from related compounds (Martin et al., 1979).
科学的研究の応用
Antimicrobial and Antibacterial Activities
Research into the antimicrobial and antibacterial activities of piperazine derivatives has shown promising results. For example, novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities against resistant strains of Staphylococcus aureus, highlighting the significance of the piperazine unit in the development of effective drugs against microbial resistance (Shroff et al., 2022).
Sigma-1 Receptor Ligands
Piperazine derivatives have also been investigated for their potential as sigma-1 receptor ligands, with certain compounds exhibiting high potency and selectivity. This application is crucial for understanding neurodegenerative processes and developing targeted therapies (Moussa et al., 2010).
Central Pharmacological Activity
The central pharmacological activities of many piperazine derivatives have been a subject of extensive research. These compounds have been found to be involved in the activation of the monoamine pathway, leading to their therapeutic application as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Cancer Cell Cytotoxicity
Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Yarim et al., 2012).
Analytical Chemistry Applications
Piperazine derivatives have been analyzed through techniques such as GC-MS and FTIR, providing insights into the identification and differentiation of these compounds in forensic and pharmaceutical analysis. The distinct spectral profiles aid in identifying specific derivatives, crucial for drug development and toxicology studies (Abdel-Hay et al., 2014).
特性
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-16-25-21-10-8-19(9-11-21)17-22-24-14-12-23(13-15-24)18-20-6-4-3-5-7-20/h3-11,17H,2,12-16,18H2,1H3/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVUJDVWOVUUIP-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)


![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)